N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(4-pentylcyclohexyl)benzamide
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Overview
Description
“N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(4-pentylcyclohexyl)benzamide” is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a chlorinated anthraquinone core and a cyclohexylbenzamide moiety, suggests potential utility in specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(4-pentylcyclohexyl)benzamide” typically involves multi-step organic reactions. The process may start with the chlorination of anthraquinone to introduce the chlorine atom at the 4-position. This is followed by the formation of the dioxo-dihydroanthracene structure through oxidation reactions. The final step involves the coupling of the anthracene derivative with 4-(4-pentylcyclohexyl)benzamide under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
“N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(4-pentylcyclohexyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxyanthracene compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, anthraquinone derivatives are known for their potential as anticancer agents. This compound could be investigated for its cytotoxic properties and ability to induce apoptosis in cancer cells.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of “N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(4-pentylcyclohexyl)benzamide” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A simpler structure with similar core features.
Chloroanthracene: Contains a chlorinated anthracene core.
Cyclohexylbenzamide: Shares the cyclohexylbenzamide moiety.
Uniqueness
The uniqueness of “N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(4-pentylcyclohexyl)benzamide” lies in its combined structural features, which may confer distinct properties and applications compared to its simpler analogs.
Properties
IUPAC Name |
N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-(4-pentylcyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32ClNO3/c1-2-3-4-7-20-10-12-21(13-11-20)22-14-16-23(17-15-22)32(37)34-27-19-18-26(33)28-29(27)31(36)25-9-6-5-8-24(25)30(28)35/h5-6,8-9,14-21H,2-4,7,10-13H2,1H3,(H,34,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPBQQLXDZYHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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